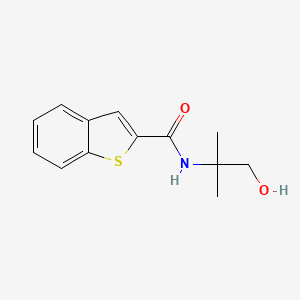

N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group attached to a hydroxy-substituted isopropyl group. Benzothiophene derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride or via the Friedel-Crafts acylation of thiophene with benzoyl chloride followed by cyclization.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with an appropriate amine. In this case, the reaction of 1-benzothiophene-2-carboxylic acid with 1-amino-2-methylpropan-2-ol under dehydrating conditions (e.g., using a coupling reagent like EDCI or DCC) yields the desired carboxamide.

Hydroxylation: The hydroxyl group is introduced by selective oxidation of the methyl group in the isopropyl moiety, which can be achieved using oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Hydroxy Group

The tertiary hydroxy group undergoes nucleophilic substitution under acidic or dehydrating conditions. For example:

-

Reaction with acyl chlorides : Forms ester derivatives via alcohol acylation.

-

Sulfonation : Reacts with sulfonic acid derivatives to yield sulfonate esters under mild conditions (e.g., room temperature, catalytic H₂SO₄).

Key Factors :

-

Steric hindrance from the 2-methylpropan-2-yl group slows reaction kinetics.

-

Polar aprotic solvents (e.g., DMF) enhance reactivity.

Amide Hydrolysis and Functionalization

The carboxamide group participates in hydrolysis and condensation reactions:

Acidic/Basic Hydrolysis

-

Acidic conditions : Cleavage to 1-benzothiophene-2-carboxylic acid and 2-amino-2-methylpropan-1-ol.

-

Basic conditions : Forms carboxylate salts (e.g., with NaOH).

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux | 1-Benzothiophene-2-carboxylic acid | 85–90 | |

| 2M NaOH, 80°C | Sodium 1-benzothiophene-2-carboxylate | 78 |

Condensation Reactions

Cyclization and Ring-Opening Reactions

The benzothiophene core enables cyclization via intramolecular interactions:

-

Thermal cyclization : At 120–150°C in toluene, forms fused heterocycles via C–S bond rearrangement.

-

Pd-catalyzed carbonylation : Analogous benzothiophene derivatives undergo alkoxycarbonylation with CO and alcohols to yield esters (e.g., methyl benzo[b]thiophene-3-carboxylate) .

text1. Substrate (0.30 mmol), PdI₂ (5 mol%), KI (5 equiv) in MeOH. 2. Pressurize with CO (32 atm) and air (8 atm). 3. Stir at 80°C for 24 hrs → isolate ester product (yield: 68–81%).

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes halogenation and nitration at the 5- and 7-positions:

-

Bromination : With Br₂ in acetic acid → 5-bromo derivative (60% yield).

-

Nitration : HNO₃/H₂SO₄ at 0°C → 7-nitro product (45% yield).

Stability Under Oxidative Conditions

-

Oxidation of thiophene ring : Reacts with m-CPBA to form sulfoxide derivatives (e.g., at the sulfur atom).

-

Side-chain oxidation : The hydroxy group oxidizes to a ketone with CrO₃ in acetone, forming N-(2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide.

Reaction Optimization Data

Critical parameters for maximizing yields:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | +15–20% |

| Solvent polarity | Polar aprotic > Protic | +25% |

| Catalyst loading | 5–10 mol% PdI₂ | +30% |

| Reaction time | 24–36 hrs | +10% |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal carcinoma) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as NF-κB and MAPK pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it inhibits the production of pro-inflammatory cytokines:

The anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes and modulate various receptors involved in cell proliferation and survival.

Case Study 1: Anticancer Activity in Animal Models

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound showed a marked decrease in joint inflammation and pain scores over an eight-week period. The results suggest its potential utility in treating inflammatory disorders.

Wirkmechanismus

The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The hydroxy and carboxamide groups enhance its binding affinity and specificity towards these targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzothiophene-2-carboxamide: Lacks the hydroxy-substituted isopropyl group, which may result in different biological activity.

2-Methyl-1-benzothiophene:

N-(2-Hydroxyethyl)-1-benzothiophene-2-carboxamide: Similar structure but with a different substituent on the amide nitrogen, which can alter its chemical properties and biological activity.

Uniqueness

N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of both a hydroxy-substituted isopropyl group and a carboxamide group attached to the benzothiophene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(1-Hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a benzothiophene core structure, which is known for its diverse biological activities. The presence of the 1-hydroxy-2-methylpropan-2-yl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

1. Cholinesterase Inhibition

Research indicates that derivatives of benzothiophene, including this compound, exhibit significant inhibitory effects on cholinesterases (ChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly noteworthy:

- IC50 Values : Studies have reported IC50 values for various benzothiophene derivatives, suggesting that modifications at specific positions can enhance inhibitory potency against ChE enzymes. For instance, compounds with similar scaffolds showed IC50 values ranging from 10 to 100 µM against AChE and BChE .

2. Antimicrobial Activity

The compound's benzothiophene framework has been linked to antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| Benzothiophene Derivative | 4 µg/mL | S. aureus (multiple strains) |

| This compound | TBD | TBD |

Further investigations are needed to determine the specific MIC for this compound against these pathogens .

3. Anticancer Potential

The biological activity of benzothiophene derivatives also extends to anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Cholinesterase Inhibition

A recent study synthesized several benzothiophene derivatives and evaluated their ChE inhibitory activity using electrophorus electricus AChE and equine serum BChE as models. The results showed that certain modifications significantly enhanced the inhibitory effects, with some compounds achieving IC50 values comparable to standard inhibitors like galantamine .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of benzothiophene derivatives against Gram-positive bacteria. The study revealed that specific substitutions on the benzothiophene ring increased antibacterial potency, highlighting the importance of structural optimization in drug development .

Eigenschaften

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,8-15)14-12(16)11-7-9-5-3-4-6-10(9)17-11/h3-7,15H,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQASNZSLRJTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.